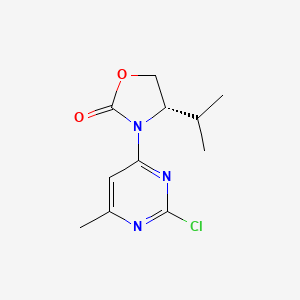

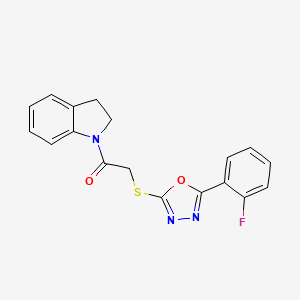

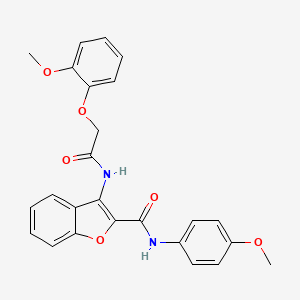

4-(2-1H-Indol-3-yl-acetylamino)-butyric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(2-1H-Indol-3-yl-acetylamino)-butyric acid” is a derivative of Indole-3-acetic acid (IAA), which belongs to the family of auxin indole derivatives . IAA is one of the most important plant hormones that regulates almost all aspects of plant growth and development . In microorganisms too, IAA plays an important role in growth, development, and even plant interaction .

Synthesis Analysis

The synthesis of this compound can be initiated by esterification 2- (1 H -indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to ethyl 2- (1 H -indol-3-yl)acetate . This is then reacted with hydrazine hydrate in methanol to achieve 2- (1 H -indol-3-yl)acetohydrazide . The corresponding hydrazide is reacted with a variety of arylsulfonyl chlorides in sodium carbonate solution (pH 9-10) to afford N - [2- (1 H -indol-3-yl)acetyl]arylsulfonohydrazides .Molecular Structure Analysis

The structural characterization of synthesized compounds was done by 1 H-NMR, 13 C-NMR, IR and EI-MS spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, reaction with hydrazine hydrate, and reaction with arylsulfonyl chlorides .Wissenschaftliche Forschungsanwendungen

Role in Microorganisms

Indole-3-acetic acid (IAA), a compound structurally similar to 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid, plays an important role in the growth and development of microorganisms . It also influences their interaction with plants . The biosynthesis and functions of IAA in microorganisms can promote the production and utilization of IAA in agriculture .

Plant Growth and Development

IAA, a derivative of indole, regulates almost all aspects of plant growth and development . It is one of the most important plant hormones . Understanding the role and mechanism of similar indole derivatives like 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid could potentially enhance our knowledge in this field.

Synthesis of Heterocyclic Compounds

The synthesis of indole derivatives has long been a topic of fundamental interest to organic and medicinal chemists . Indole derivatives display a wide range of biological activities, which is exemplified by tryptophan, serotonin, melatonin, indomethacin, LSD, and vinblastine . The compound 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid could potentially be used in the synthesis of such heterocyclic compounds.

Pharmacological Evaluation

The compound 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid could potentially be used in pharmacological evaluations. For instance, N-[2-(1H-indol-3-yl)Acetyl]Arylsulfonohydrazides were synthesized and evaluated for their antibacterial potentials along with their enzyme inhibitory activities .

Molecular Docking Studies

Molecular docking studies can be conducted on 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid to understand its potential interactions with various biological targets . This could provide insights into its potential therapeutic applications.

Potential Use in Agriculture

Given its structural similarity to IAA, 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid could potentially be used in agriculture to promote plant growth and development .

Zukünftige Richtungen

Based on the results of a study, N’-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides can prove to be suitable drug candidates for the cure of Alzheimer’s disease . This suggests that “4-(2-1H-Indol-3-yl-acetylamino)-butyric acid” and similar compounds could have potential applications in pharmacological research and drug development.

Eigenschaften

IUPAC Name |

4-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c17-13(15-7-3-6-14(18)19)8-10-9-16-12-5-2-1-4-11(10)12/h1-2,4-5,9,16H,3,6-8H2,(H,15,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRRJYRZTYCDRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-1H-Indol-3-yl-acetylamino)-butyric acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-difluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2808129.png)

![4-Boc-amino-1-(bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2808133.png)

![methyl 3-({[1-(4-chlorobenzoyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2808134.png)

![(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid](/img/structure/B2808135.png)

![6-((3,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2808137.png)